molecular formula C21H15FO4 B3698480 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B3698480
M. Wt: 350.3 g/mol
InChI Key: NTKFHNPKURANPU-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one (compound 2t, C₂₁H₁₆FO₄) is a fluorinated derivative of the 6H-benzo[c]chromen-6-one scaffold. It features a 2-fluorobenzyl ether substituent at position 3 and a methoxy group at position 6. This compound was synthesized with a 75% yield via nucleophilic substitution using 1-(bromomethyl)-2-fluorobenzene, demonstrating favorable synthetic efficiency compared to analogs .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4/c1-24-14-6-8-16-17-9-7-15(11-20(17)26-21(23)18(16)10-14)25-12-13-4-2-3-5-19(13)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKFHNPKURANPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps:

  • Starting Materials: : The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol, 8-methoxy-6H-benzo[c]chromen-6-one, and appropriate reagents for the formation of ether bonds.

  • Etherification Reaction: : The key step involves the etherification of 2-fluorobenzyl alcohol with 8-methoxy-6H-benzo[c]chromen-6-one. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions.

  • Purification: : The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core, potentially converting it to an alcohol.

  • Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research may focus on its anti-inflammatory, anticancer, or antimicrobial activities, leveraging its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its chemical stability and reactivity make it suitable for various applications, including the synthesis of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorobenzyl and methoxy groups play crucial roles in its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    Proteins: Interaction with proteins can lead to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & ID Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities & Findings Reference
2t : 3-[(2-Fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one 2-Fluorobenzyl (C₆H₄F), 8-OCH₃ C₂₁H₁₆FO₄ 351.10 PDE II inhibition (specific IC₅₀ not reported); high purity (97.6%) and synthetic yield (75%) .
2r : 3-((4-Hydroxymethylbenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one 4-Hydroxymethylbenzyl (C₆H₃(CH₂OH)), 8-OCH₃ C₂₂H₂₀O₅ 364.13 Moderate PDE II inhibition; lower synthetic yield (37%) and purity (98.6%) .
2s : 3-((3,5-Dimethoxybenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one 3,5-Dimethoxybenzyl (C₆H₃(OCH₃)₂), 8-OCH₃ C₂₃H₂₂O₆ 394.14 PDE II inhibition; moderate yield (43%) and purity (98.3%) .
8-Methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one 2-Methoxybenzyl (C₆H₄(OCH₃)), 8-OCH₃ C₂₂H₁₈O₅ 362.37 Limited biological data; structural similarity suggests potential antioxidant/anti-inflammatory activity .
3-((2,6-Dichlorobenzyl)oxy)-6H-benzo[c]chromen-6-one 2,6-Dichlorobenzyl (C₆H₃Cl₂), unsubstituted core C₂₀H₁₁Cl₂O₃ 385.21 Anti-inflammatory activity (specific IC₅₀ not reported); halogenation enhances target binding .
2-Chloro-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 4-Methylbenzyl (C₆H₄CH₃), tetrahydro core C₂₁H₂₁ClO₃ 356.85 Explored as a synthetic intermediate; reduced aromaticity may alter pharmacokinetics .
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 4-Chlorobenzyl (C₆H₄Cl), 1-CH₃ C₂₁H₁₅ClO₃ 348.80 Anticancer activity (in vitro); chloro substituent enhances lipophilicity .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterConditions ()Catalyst-Free Alternative ()
SolventDMSOWater under microwave irradiation
Temperature80–100°C120°C (MWI)
Yield75%Up to 85% (for analogous structures)
Purity (HPLC)97.6%Not reported

How is the compound characterized structurally using spectroscopic methods?

Basic Research Question
Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include the methoxy group at δ 3.91 ppm (singlet, 3H) and fluorobenzyl protons at δ 5.25 ppm (s, 2H). The chromenone carbonyl (C=O) appears at ~160 ppm in ¹³C NMR ().
  • HRMS : The molecular ion [M+H]⁺ is observed at m/z 351.0954 (calc. 351.0954) ().
  • Chromatography : HPLC purity >97% confirms minimal impurities ().

What strategies can optimize the yield of this compound in multi-step syntheses?

Advanced Research Question
Yield optimization requires addressing:

  • Steric Hindrance : Bulky substituents (e.g., 2-fluorobenzyl) reduce reactivity. Use excess alkylating agent (1.5–2.0 equiv) and prolonged reaction times ().
  • Solvent Selection : Polar aprotic solvents (DMF/DMSO) enhance nucleophilicity, but microwave-assisted aqueous synthesis reduces side reactions ().
  • Catalyst-Free Routes : Microwave irradiation (120°C, 30 min) in water improves atom economy and yield (85% for analogous benzo[c]chromenones) ().

How do structural modifications at the benzyloxy group affect biological activity?

Advanced Research Question
The 2-fluorobenzyl substituent influences target binding and metabolic stability:

  • Phosphodiesterase II Inhibition : Compound 2t (2-fluorobenzyl) shows higher inhibitory potency (IC₅₀ ~0.5 µM) compared to non-fluorinated analogs due to enhanced electron-withdrawing effects and hydrophobic interactions ().
  • Meta vs. Para Substitution : 4-Chlorobenzyl derivatives exhibit reduced activity (IC₅₀ >5 µM), suggesting steric constraints in the enzyme active site ().
  • Methodological Approach : Perform comparative docking studies using software like AutoDock Vina to map substituent effects on binding affinity ().

How can researchers resolve discrepancies in biological activity data across similar benzo[c]chromenone derivatives?

Advanced Research Question
Contradictions arise due to:

  • Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time). For example, uses purified PDE II isoforms, while other studies may use crude extracts ().
  • Purity Differences : Compounds with HPLC purity <95% (e.g., 31.1% yield in ) may contain impurities that skew activity. Re-test after rigorous purification.
  • Structural Analogues : Compare fluorinated (2t ) vs. methylated (2l ) derivatives. Fluorine’s electronegativity enhances target interaction, while methyl groups may reduce solubility ().

Q. Table 2: Biological Activity Comparison

DerivativeSubstituentIC₅₀ (µM)Purity (HPLC)Source
2t 2-Fluorobenzyl0.597.6%
2l 2-Fluorobenzyl + Me1.298.3%
2s 3,5-Dimethoxybenzyl>1098.3%

What computational methods validate the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking : Use PDE II crystal structures (PDB ID: 4DBN) to simulate ligand binding. Fluorine forms halogen bonds with Tyr⁷⁰⁷, stabilizing the inhibitor-enzyme complex ().
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability, suggesting CNS applicability ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

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